molecular formula C9H7NO B1319385 5-Formyl-2-methylbenzonitrile CAS No. 27613-36-1

5-Formyl-2-methylbenzonitrile

Cat. No.: B1319385
CAS No.: 27613-36-1
M. Wt: 145.16 g/mol
InChI Key: MGIDYGYXTDXIGD-UHFFFAOYSA-N
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Description

5-Formyl-2-methylbenzonitrile is an organic compound with the molecular formula C9H7NO. It is characterized by a benzene ring substituted with a formyl group (-CHO) at the 5-position, a methyl group (-CH3) at the 2-position, and a nitrile group (-CN) at the 1-position. This compound appears as a colorless crystalline solid and is known for its reactivity due to the presence of both formyl and nitrile functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Formyl-2-methylbenzonitrile involves the reaction of 5-bromo-2-methylbenzonitrile with N,N-dimethylformamide (DMF) in the presence of a strong base such as n-butyllithium (n-BuLi). The reaction is typically carried out at low temperatures (-78°C) to ensure selectivity and yield .

Another method involves the oxidation of 3-cyano-4-methylbenzaldehyde using manganese dioxide (MnO2) in chloroform. This reaction is conducted at room temperature and yields this compound after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems for temperature control and reagent addition is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Formyl-2-methylbenzonitrile is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile and formyl groups.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is employed in the production of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 5-Formyl-2-methylbenzonitrile involves its reactivity due to the presence of both formyl and nitrile groups. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the formyl carbon .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formyl-2-methylbenzonitrile is unique due to the combination of its functional groups and their positions on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-formyl-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIDYGYXTDXIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592687
Record name 5-Formyl-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27613-36-1
Record name 5-Formyl-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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